1-Benzenesulfonyl-1H-indole-7-boronic acid
Overview
Description
1-Benzenesulfonyl-1H-indole-7-boronic acid is a useful research compound. Its molecular formula is C14H12BNO4S and its molecular weight is 301.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including 1-benzenesulfonyl-1h-indole-7-boronic acid, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, typically palladium . The resulting organopalladium complex can then undergo a coupling reaction with an electrophile to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving this compound affects the biochemical pathways related to carbon-carbon bond formation . The downstream effects of this reaction can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the formation of carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various biological effects depending on their structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the reaction environment can affect the stability of the boronic acid group. Additionally, the presence of certain transition metals, particularly palladium, is crucial for the compound’s role in Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
[1-(benzenesulfonyl)indol-7-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)13-8-4-5-11-9-10-16(14(11)13)21(19,20)12-6-2-1-3-7-12/h1-10,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBMQFFUJSTNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674266 | |
Record name | [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-56-1 | |
Record name | [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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